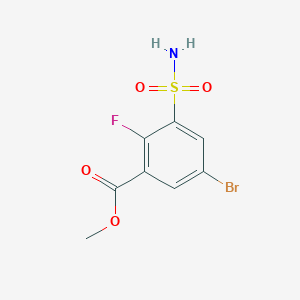
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate
Overview
Description
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate is a chemical compound with the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 g/mol . It has garnered significant attention in scientific research and industry.
Molecular Structure Analysis
The molecular structure of Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate is represented by the formula C8H7BrFNO4S . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC, and more can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate include a molecular weight of 312.11 g/mol . More detailed properties like boiling point, melting point, and density were not found in the available sources .Scientific Research Applications
Synthesis and Characterization of Bromophenol Derivatives
Bromophenol derivatives have been explored for their potential in various scientific research areas, including the synthesis of complex organic molecules. These compounds serve as key intermediates in the synthesis of a wide range of chemicals due to their unique structural properties and reactivity. For example, bromophenol derivatives isolated from the red alga Rhodomela confervoides have been studied for their structural characteristics and potential biological activities, although they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Application in Photodynamic Therapy
The development of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups has been reported. These compounds exhibit significant photophysical and photochemical properties, making them promising candidates for photodynamic therapy (PDT) applications, especially in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Novel Antifungal Agents
Research on novel sulfamoylbenzoates has identified compounds with significant cytotoxic activity against Malassezia furfur, suggesting potential applications in developing treatments for skin diseases caused by fungi, especially seborrheic dermatitis. This indicates the broader potential of sulfamoylbenzoate derivatives in antimicrobial and antifungal research (Trifonov et al., 2020).
Synthesis of Key Intermediates for Drug Discovery
The telescoping process in the synthesis of key intermediates, such as 5-bromo-2-methylamino-8-methoxyquinazoline, demonstrates the importance of optimizing chemical synthesis routes for drug discovery. This approach not only improves the yield and purity of the key intermediates but also facilitates the quick supply of these compounds to medicinal laboratories for further drug development activities (Nishimura & Saitoh, 2016).
properties
IUPAC Name |
methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTZHFUOWKDILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)
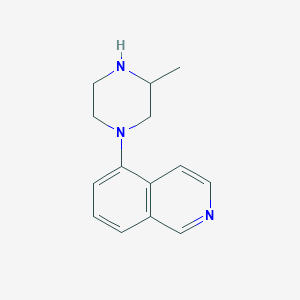
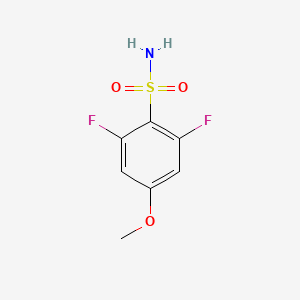

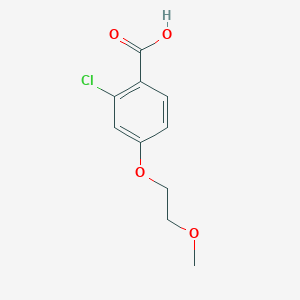
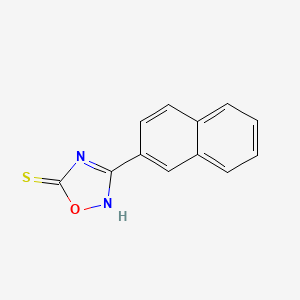
![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)
![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)
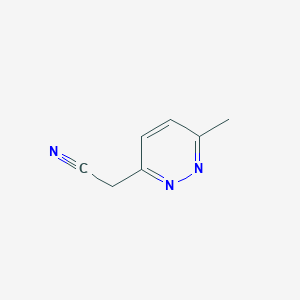
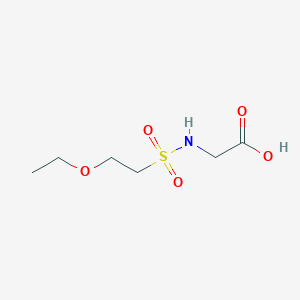
![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)